2-[(2-Chloro-4-fluorobenzyl)oxy]-3-methoxybenzaldehyde
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Description
2-[(2-Chloro-4-fluorobenzyl)oxy]-3-methoxybenzaldehyde (2-CF-3MBA) is an aldehyde that is used in a variety of scientific research applications. It is a versatile compound that has been used in a wide range of experiments, including those in biochemistry and physiology. This article will provide an overview of the synthesis method for 2-CF-3MBA, its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Scientific Research Applications
Synthesis and Anticancer Activity
One significant area of application is in the synthesis of anticancer agents. Research has shown that fluorinated analogues of combretastatin, synthesized using fluorinated benzaldehydes, retain potent cell growth inhibitory properties. These compounds are pivotal in the development of new anticancer drugs due to their ability to inhibit tumor growth effectively (Lawrence et al., 2003).
Spectroscopic Studies and Structural Analysis
In the realm of structural chemistry, spectroscopic studies and crystallography have been utilized to characterize the structure of benzaldehyde derivatives. For instance, the synthesis of complex benzaldehyde derivatives involving hexachlorocyclotriphosphazene has been detailed, with comprehensive structural elucidation using various spectroscopic techniques and X-ray analysis (Özay et al., 2013).
Facile Synthesis Techniques
The development of simplified synthesis methods for benzaldehyde derivatives highlights another application. Efforts to streamline the synthesis process of such compounds, improving efficiency and reducing environmental impact, have been documented, showcasing the importance of these compounds in various chemical synthesis processes (Wang Bao-jie, 2006).
Molecular Interactions and Catalysis
Research into the interactions of benzaldehyde derivatives at the molecular level, particularly focusing on catalysis, has been explored. The catalytic role of benzaldehyde derivatives in the selective photooxidation of benzyl alcohols to corresponding aldehydes under visible light irradiation has been investigated, demonstrating their potential in photocatalytic applications (Scandura et al., 2016).
Antioxidant Activity
Lastly, the synthesis and evaluation of halogenated benzaldehyde derivatives for their antioxidant activity present another application area. These studies contribute to the ongoing search for effective antioxidant compounds, which are crucial for combating oxidative stress-related diseases (Rijal et al., 2022).
properties
IUPAC Name |
2-[(2-chloro-4-fluorophenyl)methoxy]-3-methoxybenzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClFO3/c1-19-14-4-2-3-10(8-18)15(14)20-9-11-5-6-12(17)7-13(11)16/h2-8H,9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPOQYBXOMDEEFE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OCC2=C(C=C(C=C2)F)Cl)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClFO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20405492 |
Source
|
Record name | 2-[(2-chloro-4-fluorobenzyl)oxy]-3-methoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20405492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-Chloro-4-fluorobenzyl)oxy]-3-methoxybenzaldehyde | |
CAS RN |
588692-21-1 |
Source
|
Record name | 2-[(2-Chloro-4-fluorophenyl)methoxy]-3-methoxybenzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=588692-21-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[(2-chloro-4-fluorobenzyl)oxy]-3-methoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20405492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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